2-[(3-Ethynylanilino)methyl]benzonitrile
Description
Structural Context and Significance of the 2-[(3-Ethynylanilino)methyl]benzonitrile Scaffold
The scaffold of this compound is noteworthy for the convergence of three key chemical functionalities: a benzonitrile (B105546) group, an ethynyl (B1212043) (acetylene) group, and a secondary arylamine. The spatial arrangement of these groups dictates the molecule's potential chemical reactivity and physical properties. The benzylamine (B48309) framework provides a flexible yet defined linkage between the two substituted phenyl rings.
The presence of the nitrile (-C≡N) group on the benzyl (B1604629) ring makes it an electron-withdrawing moiety, influencing the electronic properties of the aromatic system. The terminal ethynyl group (-C≡CH) on the aniline (B41778) ring is a highly versatile functional group known for its participation in a variety of chemical transformations, including "click chemistry" reactions. nih.govsigmaaldrich.com The secondary amine bridge introduces a site for potential hydrogen bonding and further chemical modification.
Overview of Related Benzonitrile and Ethynylaniline Architectures in Chemical Research
Both benzonitrile and ethynylaniline derivatives are classes of compounds that have independently garnered significant attention in various fields of chemical research.
Benzonitrile Derivatives: These compounds are integral to the development of advanced materials, particularly in the realm of optoelectronics. Donor-acceptor molecules incorporating benzonitrile often exhibit thermally activated delayed fluorescence (TADF), a crucial property for the fabrication of highly efficient organic light-emitting diodes (OLEDs). rsc.orgbohrium.comrsc.orgacs.org The nitrile group's vibrational properties also make it a useful probe in infrared spectroscopy for studying molecular environments. researchgate.net
Ethynylaniline Derivatives: The ethynylaniline scaffold is a valuable building block in organic synthesis. chemimpex.com The terminal alkyne functionality allows for its use in synthesizing more complex molecules, including pharmaceuticals and polymers. chemimpex.comchemicalbook.com For instance, ethynylaniline derivatives have been utilized in the development of kinase inhibitors and other biologically active compounds. nih.gov The ethynyl group's ability to undergo cross-coupling reactions makes it a key component in constructing larger, conjugated systems for electronic applications. chemimpex.com
Rationale for Investigating this compound in Contemporary Organic and Materials Chemistry
The rationale for the synthesis and study of this compound stems from the potential to create a multifunctional molecule that combines the advantageous properties of its constituent parts. The investigation of this compound is driven by several key considerations:
Advanced Materials Development: By integrating an electron-withdrawing benzonitrile unit and an electron-donating aniline moiety, the molecule possesses a donor-acceptor-like structure. This design is a well-established strategy for creating materials with interesting photophysical properties, such as TADF, which are highly sought after for next-generation displays and lighting. rsc.orgbohrium.com
Polymer Chemistry: The terminal alkyne provides a reactive handle for polymerization reactions. This could enable the synthesis of novel polymers with tailored thermal, mechanical, or electronic properties, potentially leading to high-performance materials. chemimpex.com
Medicinal Chemistry Exploration: Substituted benzylamines and compounds bearing ethynyl groups are known to exhibit a range of biological activities. nih.govnih.gov The specific substitution pattern of this compound could be explored for its potential as a scaffold for new therapeutic agents.
Synthetic Methodology: The synthesis of N-aryl benzylamines is a fundamental area of organic chemistry. nih.govrsc.orgorganic-chemistry.orgorganic-chemistry.org The preparation of this specific molecule can serve as a platform to develop and showcase new synthetic methods that allow for the precise and efficient construction of such multifunctional compounds.
In essence, the unique combination of the benzonitrile, ethynylaniline, and benzylamine motifs in a single molecule makes this compound a compelling target for research aimed at discovering new materials and molecules with valuable applications.
Data Tables
Table 1: Physicochemical Properties of 3-Ethynylaniline (B136080)
| Property | Value | Reference |
| Molecular Formula | C8H7N | chembk.com |
| Molar Mass | 117.15 g/mol | chembk.com |
| Melting Point | 27°C | chembk.com |
| Boiling Point | 92-93 °C (at 2 mmHg) | chembk.com |
| Water Solubility | Insoluble | chembk.com |
| Appearance | Clear yellow to brown liquid | chembk.com |
Table 2: Chemical Identifiers for 3-Ethynylaniline
| Identifier | Value | Reference |
| CAS Number | 54060-30-9 | sigmaaldrich.com |
| InChI Key | NNKQLUVBPJEUOR-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | Nc1cccc(c1)C#C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-ethynylanilino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-13-6-5-9-16(10-13)18-12-15-8-4-3-7-14(15)11-17/h1,3-10,18H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEKXWBFQATUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Ethynylanilino Methyl Benzonitrile
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.com For 2-[(3-Ethynylanilino)methyl]benzonitrile, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.
The most prominent functional group for disconnection is the secondary amine. The carbon-nitrogen (C-N) bond between the aniline (B41778) nitrogen and the benzylic methylene (B1212753) group is a prime candidate for disconnection. This leads to two primary synthetic strategies:
Reductive Amination: This approach disconnects the C-N bond to reveal 2-formylbenzonitrile (2-cyanobenzaldehyde) and 3-ethynylaniline (B136080) as key intermediates. The forward reaction involves the formation of an imine between the aldehyde and the amine, followed by in-situ reduction to yield the target secondary amine.
Nucleophilic Substitution: This strategy also disconnects the C-N bond, but proposes 3-ethynylaniline acting as a nucleophile to displace a leaving group on the benzyl (B1604629) component. This identifies 2-(halomethyl)benzonitrile (e.g., 2-(bromomethyl)benzonitrile) and 3-ethynylaniline as the precursors.
Further disconnections focus on the introduction of the key functional groups on the aromatic rings: the nitrile (-CN) and the ethynyl (B1212043) (-C≡CH) groups. The nitrile group can be formed from an aryl halide or an amide, while the ethynyl group is typically introduced via a coupling reaction, such as the Sonogashira coupling, from an aryl halide precursor. These disconnections point toward simpler starting materials like 2-bromotoluene, 3-bromoaniline (B18343), and various benzaldehyde (B42025) or benzoic acid derivatives.
Strategies for the Construction of the Benzonitrile (B105546) Moiety
The benzonitrile unit is a fundamental component of the target molecule. Its synthesis can be approached through several established methods, starting from various precursors.
Ammoxidation Routes for Benzonitrile Derivatives
Ammoxidation is a major industrial process for converting alkylaromatics into aromatic nitriles. tue.nl The reaction involves the catalytic oxidation of a methyl group in the presence of ammonia (B1221849) and air at high temperatures. youtube.com
The general reaction for producing benzonitrile from toluene (B28343) is: C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O
This gas-phase reaction is typically carried out over metal oxide catalysts, with vanadium-based systems being particularly common. tue.nlresearchgate.net The mechanism is thought to proceed through the initial oxidation of the alkyl group to an aldehyde, which then reacts with ammonia to form an imine, followed by further dehydrogenation to the nitrile. youtube.com For a substituted starting material like 2-methylbenzonitrile, this method could be envisioned, although controlling selectivity with other functional groups present can be a challenge.
Table 1: Overview of Ammoxidation for Benzonitrile Synthesis
| Starting Material | Reagents | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Toluene/Alkylbenzene | Ammonia, Oxygen/Air | Metal Oxides (e.g., V₂O₅/Cr₂O₃) | High Temp. Gas Phase | Benzonitrile/Aryl Nitrile |
| Benzyl Alcohol | Ammonia, Oxygen | Manganese Dioxide (MnO₂) | Toluene, Reflux | Benzonitrile |
Dehydration Reactions of Benzaldehyde Oximes and Benzamides
Dehydration reactions provide a versatile laboratory-scale route to nitriles from either primary amides or aldoximes. rsc.orglibretexts.org
Dehydration of Benzamides: Primary amides can be converted to the corresponding nitriles by removing a molecule of water. libretexts.orgmasterorganicchemistry.com This transformation requires a strong dehydrating agent. A classic and effective reagent for this purpose is phosphorus(V) oxide (P₄O₁₀), which readily reacts with the water produced. libretexts.orgchemguide.co.uk The reaction involves heating a solid mixture of the amide and the dehydrating agent, with the resulting nitrile being collected via distillation. chemguide.co.uk Other reagents such as thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), and various transition metal catalysts have also been developed for this purpose under milder conditions. rsc.orgresearchgate.net
Dehydration of Benzaldehyde Oximes: This two-step sequence begins with the conversion of a benzaldehyde to a benzaldehyde oxime, followed by dehydration. wikipedia.org The oxime is formed by reacting the aldehyde with hydroxylamine (B1172632), often from hydroxylamine hydrochloride, in the presence of a base. wikipedia.orgias.ac.in The subsequent dehydration of the oxime to the nitrile can be achieved with a wide array of reagents. researchgate.net Simple heating in a high-boiling solvent like DMF can be sufficient in some cases. researchgate.net Alternatively, iron catalysts have been shown to facilitate this dehydration without the need for other reagents or nitrile-based solvents. nih.gov This method is advantageous due to the accessibility of substituted benzaldehydes.
Table 2: Comparison of Dehydration Methods for Nitrile Synthesis
| Method | Starting Material | Key Reagents | General Conditions | Key Feature |
|---|---|---|---|---|
| Amide Dehydration | Primary Amide (e.g., Benzamide) | P₄O₁₀, SOCl₂, TFAA | Heating, often neat or in a non-polar solvent | Direct conversion of an amide to a nitrile. masterorganicchemistry.com |
Rosenmund–von Braun Reactions
The Rosenmund–von Braun reaction is a classic method for synthesizing aryl nitriles by treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.orgsynarchive.com The reaction traditionally requires high temperatures (150–250 °C) and polar, high-boiling solvents like pyridine (B92270) or DMF. organic-chemistry.orgthieme-connect.de
While effective, the classical procedure suffers from harsh conditions that limit functional group tolerance and can make product purification difficult. organic-chemistry.orgacs.org Modern modifications have significantly improved the utility of this reaction. The use of additives like L-proline can promote the reaction at lower temperatures (80–120 °C). thieme-connect.de Additionally, using ionic liquids as the solvent medium can facilitate catalyst recycling and simpler product isolation. researchgate.net
Copper-Catalyzed Nitrile Synthesis from Aryl Halides
Building upon the Rosenmund–von Braun reaction, modern copper-catalyzed methods have been developed that are more efficient and versatile. acs.orgorganic-chemistry.org These reactions use only a catalytic amount of a copper source, such as copper(I) iodide (CuI), in the presence of a ligand and a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). acs.orgorganic-chemistry.org
A significant advancement, developed by Buchwald and others, is a domino halogen exchange-cyanation procedure. acs.orgorganic-chemistry.org This method allows for the efficient cyanation of less reactive but more accessible aryl bromides at milder temperatures (e.g., 110 °C in toluene). acs.orgorganic-chemistry.org The system often employs a diamine ligand, such as N,N'-dimethylethylenediamine, to facilitate the catalytic cycle. acs.org These catalytic versions offer significant advantages, including milder conditions, better functional group compatibility, and simplified purification, making them a powerful alternative to the classic stoichiometric reaction. organic-chemistry.orgnih.gov In some variations, safer, non-metallic cyanide sources have also been developed. acs.orgrsc.org
Table 3: Overview of Rosenmund-von Braun and Related Reactions
| Reaction | Substrate | Reagents/Catalyst | Conditions | Key Characteristics |
|---|---|---|---|---|
| Classic Rosenmund-von Braun | Aryl Halide | Stoichiometric CuCN | High Temp. (150-250°C), Polar Solvent | Classic method, harsh conditions, purification challenges. organic-chemistry.org |
| L-Proline Promoted | Aryl Bromide/Iodide | CuCN, L-proline | 80-120°C, DMF | Milder conditions, improved functional group tolerance. thieme-connect.de |
| Buchwald Domino Cyanation | Aryl Bromide | Catalytic CuI, KI, NaCN, Diamine Ligand | 110°C, Toluene | Catalytic in copper, mild conditions, excellent for aryl bromides. acs.orgorganic-chemistry.org |
Strategies for the Introduction of the (3-Ethynylanilino)methyl Side Chain
The construction of the (3-ethynylanilino)methyl side chain and its attachment to the benzonitrile ring can be achieved through several reliable synthetic transformations. The choice of strategy depends on the availability of the key intermediates.
Route 1: Reductive Amination Reductive amination is one of the most powerful and widely used methods for forming C-N bonds. In the context of the target molecule, this route involves the reaction of 2-formylbenzonitrile with 3-ethynylaniline.
Imine Formation: The aldehyde group of 2-formylbenzonitrile reacts with the primary amine of 3-ethynylaniline to form a Schiff base (imine) intermediate. This step is often catalyzed by a weak acid.
Reduction: The resulting imine is then reduced in the same pot to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the nitrile or ethynyl groups.
This one-pot procedure is highly efficient and a convergent strategy for assembling the final molecule from two key fragments.
Route 2: Nucleophilic Substitution An alternative approach is the formation of the C-N bond via an Sₙ2-type nucleophilic substitution.
Preparation of Electrophile: The benzonitrile portion is prepared as an electrophile, typically 2-(bromomethyl)benzonitrile. This intermediate can be synthesized from 2-methylbenzonitrile via a free-radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator.
Substitution Reaction: 3-Ethynylaniline, acting as the nucleophile, attacks the benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to neutralize the HBr formed.
Both routes require the synthesis or commercial availability of 3-ethynylaniline. This precursor is commonly prepared from 3-bromoaniline or 3-iodoaniline (B1194756) via a palladium-catalyzed Sonogashira coupling with a protected acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.
Synthesis of 3-Ethynylaniline Precursors and Derivatives
3-Ethynylaniline is a crucial building block for the target molecule, providing the aniline and ethynyl functionalities. semanticscholar.orgsigmaaldrich.comgoogle.com Its synthesis is well-documented and can be achieved through various routes. A common industrial method involves the nitration of cinnamic acid to form m-nitrocinnamic acid. snnu.edu.cn This intermediate then undergoes bromination, followed by a one-pot elimination and reduction sequence. The nitro group is typically reduced to an amine using reagents like iron powder in the presence of an acid. snnu.edu.cn
Table 1: Properties of 3-Ethynylaniline
| Property | Value |
| Molecular Formula | C₈H₇N |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 54060-30-9 |
| Appearance | Colorless to Brown Liquid |
| Boiling Point | 120 °C / 20 mmHg |
Data sourced from publicly available chemical supplier information. google.com
Coupling Reactions for Anilino-Methyl Linkage Formation
The formation of the C-N bond between the 3-ethynylaniline and the 2-cyanobenzyl moiety is a critical step. Two primary methods are widely employed for creating such anilino-methyl linkages: direct N-alkylation and reductive amination.
N-Alkylation: This approach involves the reaction of 3-ethynylaniline with a suitable 2-cyanobenzyl electrophile, such as 2-(bromomethyl)benzonitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed. orgsyn.org Care must be taken to control reaction conditions to avoid over-alkylation, which can lead to the formation of a tertiary amine. orgsyn.org
Reductive Amination: A highly effective alternative is the reductive amination of 2-cyanobenzaldehyde (B126161) with 3-ethynylaniline. nih.gov This two-step, one-pot process first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.govgoogle.com Reductive amination offers excellent control over the formation of the mono-alkylated product. nih.gov
Table 2: Comparison of Anilino-Methyl Linkage Formation Methods
| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |
| N-Alkylation | 3-Ethynylaniline, 2-(Bromomethyl)benzonitrile | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Direct, one-step reaction. | Potential for over-alkylation, requires a pre-functionalized benzyl halide. orgsyn.org |
| Reductive Amination | 3-Ethynylaniline, 2-Cyanobenzaldehyde | Reducing agent (e.g., NaBH₄, NaBH₃CN), Acid catalyst (optional) | High selectivity for secondary amine, avoids harsh alkylating agents. nih.gov | Two-step process (imine formation and reduction). nih.gov |
Alkylation Reactions for Benzonitrile Functionalization
The synthesis of the 2-(halomethyl)benzonitrile precursor is essential for the N-alkylation route. This is typically achieved through the radical bromination of 2-methylbenzonitrile using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Another method involves the use of phosphorus tribromide (PBr₃) to convert a 2-(hydroxymethyl)benzonitrile (B1590355) to the corresponding bromide. prepchem.com
Alternatively, for the reductive amination pathway, the precursor 2-cyanobenzaldehyde is required. This can be synthesized through the oxidation of 2-methylbenzonitrile or other established methods. nih.gov
Sonogashira Cross-Coupling for Ethynyl Group Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction could be employed to introduce the ethynyl group at a later stage of the synthesis. For instance, a precursor such as 2-[(3-bromoanilino)methyl]benzonitrile could be coupled with a protected acetylene source, like trimethylsilylacetylene, followed by deprotection.
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov Copper-free Sonogashira protocols have also been developed.
Table 3: Typical Sonogashira Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | 2-[(3-Bromoanilino)methyl]benzonitrile | Electrophilic coupling partner |
| Alkyne | Trimethylsilylacetylene | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition and reductive elimination |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate |
| Base | Et₃N, Piperidine | Neutralizes the HX by-product and facilitates catalyst regeneration |
Azide-Alkyne Cycloaddition (Click Chemistry) with Ethynyl Moieties
The terminal ethynyl group in this compound makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). nih.gov
This reaction is exceptionally reliable and proceeds under mild conditions, often in a variety of solvents, including water. While not a direct synthesis of the target molecule itself, this reaction highlights a key potential application and derivatization pathway for this compound, enabling its conjugation to other molecules bearing an azide group. Ruthenium-catalyzed versions of this reaction can lead to the 1,5-triazole regioisomer.
Purification and Isolation Techniques for this compound
The purification of the final product is critical to obtain a compound of high purity. Common techniques for the purification of diarylamine derivatives and related compounds include:
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and by-products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.
Crystallization: If the final compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the product and impurities at different temperatures.
Distillation: For liquid products, distillation under reduced pressure can be used for purification, particularly to remove lower-boiling impurities or unreacted starting materials.
Acid-Base Extraction: The basicity of the aniline nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase can then be basified and the purified product extracted back into an organic solvent.
The choice of purification method will depend on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present.
Considerations for Scalable Synthesis of this compound
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Reagent Cost and Availability: The cost and large-scale availability of starting materials and reagents are paramount. Commercially available starting materials like 3-ethynylaniline and 2-cyanobenzaldehyde would be favored. semanticscholar.orgnih.gov
Process Safety: The potential for exothermic reactions, the handling of toxic or pyrophoric reagents, and the generation of hazardous by-products must be carefully assessed and managed. For example, the use of palladium catalysts, while effective, requires consideration for their removal from the final product, especially for pharmaceutical applications.
Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption.
Waste Management: The environmental impact of the process must be minimized. This includes reducing solvent usage, recycling where possible, and treating waste streams appropriately.
Developing a robust and scalable process often involves significant process optimization studies to define critical process parameters and ensure consistent product quality.
Advanced Spectroscopic Characterization of 2 3 Ethynylanilino Methyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 2-[(3-Ethynylanilino)methyl]benzonitrile can be achieved.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is expected to display distinct signals corresponding to each type of proton in the molecule. The integration of these signals would confirm the number of protons in each environment.
Aromatic Protons (approx. 6.7-7.7 ppm): The spectrum will show complex multiplets for the eight aromatic protons on the two benzene (B151609) rings. The four protons of the 1,2-disubstituted (ortho) benzonitrile (B105546) ring are expected to appear in the range of 7.3-7.7 ppm. The four protons on the 1,3-disubstituted (meta) aniline (B41778) ring would likely resonate at slightly more upfield positions, from approximately 6.7 to 7.2 ppm, influenced by the electron-donating nature of the amine group. rsc.org
Methylene (B1212753) Protons (-CH₂-) (approx. 4.4 ppm): A singlet is anticipated for the two benzylic protons of the methylene group connecting the aniline nitrogen to the benzonitrile ring. rsc.org This signal's lack of splitting would indicate no adjacent protons.
Amine Proton (-NH-) (approx. 4.1 ppm, broad): The secondary amine proton is expected to appear as a broad singlet. rsc.org Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.
Ethynyl (B1212043) Proton (≡C-H) (approx. 3.0 ppm): A sharp singlet corresponding to the terminal alkyne proton is predicted. chemicalbook.com Its relatively upfield position is characteristic of protons on sp-hybridized carbons.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Number of Protons | Predicted Multiplicity | Assignment |
|---|---|---|---|
| 7.3-7.7 | 4H | m | Ar-H (benzonitrile ring) |
| 6.7-7.2 | 4H | m | Ar-H (aniline ring) |
| ~4.4 | 2H | s | -CH₂- |
| ~4.1 | 1H | br s | -NH- |
| ~3.0 | 1H | s | ≡C-H |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom. Due to symmetry, fewer than the total 16 carbons might be observed if some carbons are chemically equivalent.
Aromatic Carbons (approx. 110-150 ppm): The twelve aromatic carbons will resonate in this region. The carbons attached to the electron-withdrawing nitrile group (C-CN) and the carbon attached to the nitrogen (C-N) are expected at the downfield end of this range, around 148 ppm. rsc.orglibretexts.org The other aromatic carbons will appear between approximately 112 and 135 ppm. rsc.orgchemicalbook.com
Nitrile Carbon (-C≡N) (approx. 117-119 ppm): The carbon of the nitrile group typically appears in this distinct region. chemicalbook.comchemicalbook.com
Alkyne Carbons (-C≡C-) (approx. 77-84 ppm): The two sp-hybridized carbons of the ethynyl group are expected in this range. The terminal carbon (≡C-H) will be slightly more upfield than the internal carbon (Ar-C≡).
Methylene Carbon (-CH₂-) (approx. 48 ppm): The benzylic methylene carbon signal is predicted to be found around 48 ppm, consistent with similar N-benzyl structures. rsc.org
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 110-150 | Aromatic Carbons |
| 117-119 | -C≡N |
| 77-84 | -C≡C- |
| ~48 | -CH₂- |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent protons on both aromatic rings, helping to delineate the substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its attached carbon signal, and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule. Expected key correlations would include:
The methylene protons (-CH₂-) to the carbons of both the benzonitrile and aniline rings.
The amine proton (-NH-) to the methylene carbon and carbons of the aniline ring.
The ethynyl proton (≡C-H) to the carbons of the aniline ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The spectrum of this compound is expected to show several key absorption bands:
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ for the secondary amine. libretexts.orgpressbooks.pub
Terminal Alkyne ≡C-H Stretch: A sharp, strong peak near 3300 cm⁻¹. libretexts.orgyoutube.com
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org
Nitrile C≡N Stretch: A sharp, medium-to-strong intensity peak in the 2220-2260 cm⁻¹ region. libretexts.org
Alkyne C≡C Stretch: A weak to medium, sharp peak around 2100-2140 cm⁻¹. libretexts.orglibretexts.org
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region. libretexts.org
Predicted IR Absorption Data:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine |
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| >3000 | C-H Stretch | Aromatic |
| ~2230 | C≡N Stretch | Nitrile |
| ~2120 | C≡C Stretch | Alkyne |
| 1450-1600 | C=C Bending | Aromatic |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure. The nominal molecular weight of this compound (C₁₆H₁₂N₂) is 232 g/mol .
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 232 or 233, respectively. nih.govnih.gov The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is typically a weak point in such structures. nih.govnih.gov
Predicted Major Fragmentation Peaks:
m/z 232/233: The molecular ion [M]⁺ or protonated molecule [M+H]⁺.
m/z 116: Resulting from the cleavage of the C-N bond to form the cyanobenzyl cation [C₈H₆N]⁺.
m/z 91: A common fragment in molecules containing a benzyl (B1604629) group, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, which could form from rearrangement of the cyanobenzyl or other fragments. nih.gov
Predicted Mass Spectrometry Data:
| Predicted m/z | Proposed Fragment Ion |
|---|---|
| 233 | [M+H]⁺ |
| 232 | [M]⁺ |
| 116 | [NC-C₆H₄-CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation. The structure of this compound contains multiple chromophores, including two phenyl rings, an amine, a nitrile, and an alkyne.
The spectrum is expected to be dominated by π→π* transitions associated with the aromatic systems. Aniline itself shows absorption bands around 230 nm and 280 nm. wikipedia.orgspcmc.ac.in The presence of the ethynyl and benzonitrile groups, which extend the conjugated system, would likely cause a bathochromic (red) shift to longer wavelengths. It is predicted that the compound will exhibit strong absorption bands in the 230-300 nm range. The lone pair of electrons on the aniline nitrogen can participate in conjugation with the phenyl ring, influencing the position and intensity of these bands. wikipedia.orgspcmc.ac.incdnsciencepub.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, conformation, and intermolecular interactions in the solid state.
Theoretical Application to this compound:
To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays would be collected by a detector. By analyzing the positions and intensities of the diffracted beams, the electron density map of the crystal can be constructed, which in turn reveals the atomic positions.
Expected Data and Insights:
A successful crystallographic study would yield a wealth of structural information, which is typically presented in a standardized format. The key parameters that would be determined are detailed in the hypothetical data table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations of the unit cell. |
| a (Å) | 12.345 | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.765 | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.432 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 98.76 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1645.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.258 | The theoretical density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Analytical Techniques for Purity and Isomeric Characterization
Ensuring the purity and confirming the isomeric identity of this compound are critical steps following its synthesis. While standard techniques like NMR and mass spectrometry provide primary structural information, more advanced methods are often necessary for unambiguous characterization, especially to differentiate it from its isomers, such as 3- and 4-[(3-ethynylanilino)methyl]benzonitrile.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for assessing the purity of a compound. For this compound, a reversed-phase HPLC method would likely be developed. The compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (flow rate, temperature, and mobile phase composition). A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities.
Furthermore, HPLC is invaluable for isomeric separation. Due to the different positions of the cyano group on the benzonitrile ring, the isomers of [(3-ethynylanilino)methyl]benzonitrile will have slightly different polarities and shapes. These differences would lead to distinct retention times, allowing for their separation and quantification. A hypothetical HPLC chromatogram would show baseline separation of the 2-, 3-, and 4-isomers.
Chiral Chromatography:
If the synthesis of this compound could potentially lead to chiral atropisomers (isomers that are non-superimposable mirror images due to restricted rotation around a single bond), chiral chromatography would be employed. This specialized form of HPLC uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. This would be crucial if the molecule were to be investigated for biological applications where stereochemistry is often critical.
Capillary Electrophoresis (CE):
Capillary electrophoresis is another high-resolution separation technique that could be applied to assess the purity and isomeric composition of this compound. In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. While the isomers of [(3-ethynylanilino)methyl]benzonitrile are neutral, they can be analyzed using micellar electrokinetic chromatography (MEKC), a mode of CE where a surfactant is added to the electrolyte to form micelles. The differential partitioning of the isomers into the micelles allows for their separation.
Theoretical and Computational Investigations of 2 3 Ethynylanilino Methyl Benzonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.netnih.govnih.govresearchgate.net By solving the Schrödinger equation in an approximate way, DFT allows for the detailed analysis of molecular characteristics, providing insights that are often complementary to experimental data. For 2-[(3-Ethynylanilino)methyl]benzonitrile, DFT calculations can elucidate its three-dimensional structure, reactivity, and spectroscopic properties.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For a flexible molecule like this compound, several starting geometries may be considered to ensure the global minimum is found. The flexibility in this molecule arises primarily from the rotation around the C-N bond of the aniline (B41778) group and the C-C bond of the methylene (B1212753) bridge.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |
| C-N (Aniline) | 1.40 Å | |
| C-H (Aromatic) | 1.08 Å | |
| C-C (Methylene) | 1.54 Å | |
| C-H (Methylene) | 1.09 Å | |
| C≡C (Ethynyl) | 1.21 Å | |
| C≡N (Cyano) | 1.16 Å | |
| Bond Angle | C-N-C | 120-125° |
| C-C-C (Aromatic) | ~120° | |
| Dihedral Angle | Phenyl-N-C-Phenyl | 40-60° |
Note: These values are illustrative and would be precisely determined from a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. youtube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more reactive. wikipedia.orgwuxibiology.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-ethynylanilino moiety, due to the lone pair of electrons on the nitrogen atom and the π-system of the aniline ring. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing benzonitrile (B105546) ring and the ethynyl (B1212043) group, which can accept electron density. This distribution of frontier orbitals suggests that the aniline part of the molecule is the primary site for electrophilic attack, while the benzonitrile and ethynyl portions are more susceptible to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These values are illustrative and would be precisely determined from a specific DFT calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting how a molecule will interact with other charged species. researchgate.net The MEP map is plotted onto the electron density surface of the molecule, with different colors indicating different electrostatic potential values. Typically, red represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. rug.nl
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the cyano group and the triple bond of the ethynyl group, due to the high electron density in these areas. researchgate.net These would be the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the aniline N-H group and the hydrogen atoms on the aromatic rings would likely show positive potential (blue), indicating them as sites for nucleophilic interactions. chemrxiv.org The MEP analysis, therefore, provides a clear picture of the molecule's reactive sites and complements the insights gained from FMO analysis. researchgate.net
DFT calculations can also be used to predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. researchgate.netnih.govnih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predicted chemical shifts can be compared to experimental spectra to aid in the assignment of peaks.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific motion of the atoms (e.g., stretching, bending). It is common practice to scale the calculated frequencies by a factor to account for systematic errors in the theoretical method. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.govijstr.org These values correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and provide information about the electronic transitions occurring within the molecule.
Table 3: Representative Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) - Aromatic H | 6.5 - 7.8 ppm |
| Chemical Shift (δ) - Methylene H | ~4.5 ppm | |
| Chemical Shift (δ) - Ethynyl H | ~3.1 ppm | |
| ¹³C NMR | Chemical Shift (δ) - Cyano C | ~118 ppm |
| Chemical Shift (δ) - Aromatic C | 110 - 145 ppm | |
| Chemical Shift (δ) - Ethynyl C | 75 - 85 ppm | |
| IR | Vibrational Frequency - C≡N stretch | ~2230 cm⁻¹ |
| Vibrational Frequency - C≡C-H stretch | ~3300 cm⁻¹ | |
| Vibrational Frequency - N-H stretch | ~3400 cm⁻¹ | |
| UV-Vis | Absorption Maximum (λ_max) | 250 - 350 nm |
Note: These values are illustrative and would be precisely determined from specific DFT and TD-DFT calculations.
Quantum Chemical Descriptors for Reactivity Analysis
Beyond FMO theory, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more quantitative measure of a molecule's reactivity. These descriptors are based on the changes in the electronic energy of the molecule upon the addition or removal of electrons.
Two of the most fundamental quantum chemical descriptors are the ionization potential (IP) and the electron affinity (EA).
Ionization Potential (IP): This is the minimum energy required to remove an electron from a molecule in its gaseous state. A low IP indicates that the molecule can be easily oxidized. Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO).
Electron Affinity (EA): This is the energy released when an electron is added to a neutral molecule in its gaseous state. A high EA suggests that the molecule has a strong tendency to accept an electron and be reduced. The EA can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).
These descriptors provide a quantitative basis for understanding the redox properties of this compound and its potential role in electron transfer processes.
Table 4: Representative Quantum Chemical Descriptors for this compound (Illustrative Data)
| Descriptor | Definition | Approximate Value (eV) |
| Ionization Potential (IP) | IP ≈ -E_HOMO | 6.5 |
| Electron Affinity (EA) | EA ≈ -E_LUMO | 1.5 |
Note: These values are illustrative and are derived from the representative HOMO and LUMO energies in Table 2.
Global Hardness and Softness
Global hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, derived from DFT. Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net Hard molecules are characterized by a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them less reactive. Conversely, soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net
The calculation of these properties for this compound would involve optimizing its molecular geometry and then determining the energies of the HOMO and LUMO. The following equations are used:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
Without specific computational data for this compound, a data table for its global hardness and softness cannot be generated.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) describes its ability to donate electrons. researchgate.netnih.gov These indices are crucial for predicting the behavior of molecules in chemical reactions. researchgate.netresearchgate.net
The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η):
ω = μ2 / (2η)
Where the electronic chemical potential is approximated as:
μ ≈ (EHOMO + ELUMO) / 2
A high electrophilicity index indicates a good electrophile, while a low value suggests a better nucleophile. The nucleophilicity index can be conceptualized as the inverse of the electrophilicity index or defined relative to a standard.
A data table for the electrophilicity and nucleophilicity indices of this compound cannot be provided without the necessary computational results.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into the conformational landscape, flexibility, and dynamic behavior of a compound like this compound. researchgate.net
An MD simulation would reveal the preferred three-dimensional structures (conformations) of the molecule and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. The results of an MD simulation are often complex and are typically visualized through trajectory analysis and various plots showing properties like root-mean-square deviation (RMSD) and radius of gyration over time.
As no specific MD simulation studies for this compound have been identified, a detailed discussion of its conformational landscape and dynamic behavior is not possible.
Computational Approaches for Intermolecular Interactions and Supramolecular Assembly
Computational chemistry offers various methods to study how molecules interact with each other to form larger, organized structures known as supramolecular assemblies. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in materials science and biology.
For this compound, computational methods could be used to predict how individual molecules would arrange themselves in a solid state or in solution. Techniques such as quantum chemical calculations on molecular dimers or larger clusters, as well as MD simulations of condensed phases, can elucidate the nature and strength of intermolecular interactions. This understanding is key to predicting the macroscopic properties of a material composed of this molecule.
In the absence of published research on the intermolecular interactions and supramolecular assembly of this compound, a detailed analysis cannot be provided.
Chemical Reactivity and Transformation Pathways of 2 3 Ethynylanilino Methyl Benzonitrile
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne is a versatile functional group that participates in a range of addition and coupling reactions.
The triple bond of the ethynyl group is susceptible to hydration, typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. khanacademy.orglibretexts.org This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. The initially formed enol intermediate is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org In the case of a terminal alkyne, this process yields a methyl ketone. libretexts.orglibretexts.org
Hydroamination, the addition of an N-H bond across the alkyne, can also occur, often requiring a metal catalyst to proceed efficiently. This reaction can lead to the formation of enamines or imines, which can be further hydrolyzed to ketones or aldehydes.
Table 1: Predicted Products of Hydration and Hydroamination of 2-[(3-Ethynylanilino)methyl]benzonitrile
| Reaction | Reagents | Predicted Product |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 2-{[3-(2-Oxoethyl)anilino]methyl}benzonitrile |
| Hydroamination | R-NH₂, Catalyst | Enamine or Imine Intermediate |
Cycloaddition Reactions (e.g., Click Chemistry with Azides)
The ethynyl group is an excellent participant in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.orgsigmaaldrich.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org Ruthenium catalysts can also be employed, leading to the formation of the 1,5-disubstituted regioisomer. organic-chemistry.org
Table 2: Representative Conditions for CuAAC (Click Chemistry)
| Component | Example | Purpose |
| Alkyne | This compound | Substrate |
| Azide (B81097) | Benzyl (B1604629) azide | Reaction Partner |
| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | To catalyze the cycloaddition |
| Solvent | t-Butanol/H₂O, THF, DMF | To dissolve reactants |
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
The terminal alkyne readily undergoes palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form new carbon-carbon bonds. mdpi.comnih.gov The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. mdpi.com This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated systems. mdpi.com Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations of this reaction can utilize alkynes. wikipedia.orgsynarchive.comchem-station.com The Mizoroki-Heck reaction is a palladium-catalyzed process that is highly efficient for creating substituted alkenes. synarchive.comchem-station.comnih.gov
Table 3: Overview of Metal-Catalyzed Coupling Reactions
| Reaction | Metal Catalyst | Co-catalyst/Ligand | Base | Typical Substrate Partner |
| Sonogashira | Palladium complex (e.g., Pd(PPh₃)₄) | Copper(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | Aryl/Vinyl Halide |
| Heck | Palladium complex (e.g., Pd(OAc)₂) | Phosphine ligand | Amine (e.g., Et₃N) | Alkene |
Polymerization Studies of the Ethynyl Group
Molecules containing ethynyl groups can serve as monomers for polymerization. The triple bond can undergo polymerization through various mechanisms, including those initiated by transition metal catalysts, to form conjugated polymers. These materials often exhibit interesting electronic and optical properties.
Reactions Involving the Nitrile Group
The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can be transformed into other nitrogen-containing moieties. researchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.orgpressbooks.pub
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, mild conditions. libretexts.orgyoutube.combyjus.com
Acid-catalyzed hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating attack by water. youtube.comlumenlearning.com The final product is a carboxylic acid and an ammonium salt. chemguide.co.ukbyjus.com
Base-catalyzed hydrolysis : Heating with an aqueous base (e.g., NaOH) involves the nucleophilic attack of the hydroxide ion on the nitrile carbon. pressbooks.pub This process initially forms the salt of the carboxylic acid, which can then be protonated in a separate acidic workup step to yield the free carboxylic acid. pressbooks.pubchemguide.co.uk
Amidation can be considered an incomplete hydrolysis, stopping at the amide stage. Direct amidation of the nitrile group is also possible under certain conditions, though hydrolysis is the more common transformation.
Table 4: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate Product | Final Product |
| Acidic | Dilute H₂SO₄ or HCl, heat | 2-{[3-(Aminocarbonylmethyl)anilino]methyl}benzamide | 2-{[3-(Carboxymethyl)anilino]methyl}benzoic acid |
| Basic | Aqueous NaOH, heat, then H₃O⁺ | 2-{[3-(Aminocarbonylmethyl)anilino]methyl}benzamide | 2-{[3-(Carboxymethyl)anilino]methyl}benzoic acid |
Reactions Involving the Anilino (Secondary Amine) Linkage
The secondary amine nitrogen in the anilino group is nucleophilic and can undergo a range of transformations, including alkylation, acylation, and oxidation.
The secondary amine linkage is susceptible to oxidation. Under specific conditions, secondary amines can undergo oxidative transformations. acs.org For instance, reactions designed for other parts of the molecule could lead to unexpected oxidation of the amine to an enamine or an imine, particularly if the reaction conditions are oxidative. acs.org Metal-mediated oxidations or reactions involving radical mechanisms could potentially target the N-H bond or the adjacent C-H bonds, leading to more complex molecular scaffolds. mdpi.com
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings
The molecule contains two benzene rings with different substitution patterns, leading to distinct reactivities towards aromatic substitution.
Benzonitrile (B105546) Ring: This ring is substituted with a methylene (B1212753) linkage and a nitrile group. The nitrile group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. study.com
Anilino Ring: This ring is substituted with the secondary amine linkage and an ethynyl group. The secondary amine is a very strong electron-donating group, which potently activates the ring for EAS and directs incoming electrophiles to the ortho and para positions relative to the nitrogen. study.com The ethynyl group is weakly deactivating. Therefore, the anilino ring is the prime site for electrophilic attack.
Given this, standard EAS reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur selectively on the anilino ring at the positions ortho and para to the amino group.
Nucleophilic aromatic substitution (SNAr) is less likely on either ring under standard conditions. SNAr reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. uomustansiriyah.edu.iqnih.gov Neither ring in this compound is suitably pre-functionalized for a classic SNAr pathway.
Applications and Research Directions of 2 3 Ethynylanilino Methyl Benzonitrile in Advanced Chemistry
Exploration in Materials Science and Polymer Chemistry
Precursor for Advanced Organic Electronic Materials
The structural components of 2-[(3-Ethynylanilino)methyl]benzonitrile make it an intriguing building block for advanced organic electronic materials. The carbazole-benzonitrile framework, for instance, has been investigated for its bipolar host characteristics in organic light-emitting diodes (OLEDs). rsc.org By linking carbazole (B46965) donors and benzonitrile (B105546) acceptors, researchers have developed materials with efficient hole and electron transport properties. rsc.org Similarly, the aniline (B41778) and benzonitrile moieties within this compound could be functionalized to create donor-acceptor systems, which are crucial for charge transport in organic semiconductors.
The terminal ethynyl (B1212043) group is particularly valuable, as it can undergo various coupling reactions, such as the Sonogashira coupling, to extend the π-conjugated system. nih.gov This allows for the synthesis of larger, more complex aromatic structures, which are fundamental to the performance of organic electronic devices. For example, the cyclotrimerization of benzonitriles has been used to synthesize 2,4,6-triaryl-1,3,5-triazines, a class of compounds with potential electronic applications. The presence of both nitrile and ethynyl functionalities opens up possibilities for creating novel polymeric and macrocyclic materials with tailored electronic properties. The synthesis of phthalocyanines, for instance, often starts from phthalonitrile (B49051) derivatives, highlighting a potential pathway for integrating the unique structure of this compound into larger, photoactive macrocycles. mdpi.com
Potential in Catalysis and Organocatalysis
The chemical structure of this compound suggests its potential utility in the field of catalysis, both as a ligand for transition metals and as a substrate for catalytic transformations.
As a Ligand in Transition Metal Catalysis
The nitrogen atom of the secondary amine and the nitrogen of the nitrile group in this compound can act as donor sites for coordination with transition metals. The formation of stable complexes with metals like ruthenium, cobalt, nickel, and iron is a well-established principle in coordination chemistry. mdpi.comresearchgate.netiastate.edumdpi.comresearchgate.net The resulting metal complexes can exhibit catalytic activity in a range of organic transformations.
For instance, ruthenium complexes with nitrogen-containing ligands have been successfully employed in the hydrogenation of benzonitrile. researchgate.net The specific geometry and electronic properties of the ligand play a crucial role in the activity and selectivity of the catalyst. The bidentate or potentially tridentate (if the ethynyl group participates) nature of this compound could lead to the formation of stable and catalytically active metal complexes. The table below illustrates the catalytic activity of various transition metal complexes in the oxidation of aniline, a reaction type where similar ligands have been employed.
Table 1: Catalytic Oxidation of Aniline using Transition Metal Complexes This table presents hypothetical data based on the performance of similar Schiff base complexes to illustrate the potential catalytic application of complexes derived from this compound.
| Entry | Metal Complex | Yield (%) |
|---|---|---|
| 1 | [Co(L)Cl₂] | 34.0 |
| 2 | [Ni(L)Cl₂] | 81.4 |
| 3 | [Cu(L)Cl₂] | 15.0 |
| 4 | [Zn(L)Cl₂] | 91.4 |
L represents a hypothetical ligand derived from this compound. Data is illustrative and based on findings for other Schiff base complexes. mdpi.com
As a Substrate for Catalytic Transformations (e.g., hydrogenation of nitriles)
The nitrile and ethynyl groups of this compound are both susceptible to catalytic hydrogenation. The reduction of nitriles is a significant industrial process for the synthesis of primary amines. thieme-connect.dewikipedia.org Various catalytic systems, including those based on palladium, nickel, and ruthenium, have been developed for this purpose. thieme-connect.deresearchgate.netresearchgate.netresearchgate.net The hydrogenation of benzonitrile to benzylamine (B48309) is a well-studied example, often proceeding through an imine intermediate. researchgate.netresearchgate.net
The selective hydrogenation of the nitrile group in the presence of the ethynyl group, or vice versa, would be a key challenge and an area for research. The choice of catalyst and reaction conditions would be critical in controlling the selectivity of the reduction. For instance, certain catalysts are known to be more effective for nitrile reduction, while others might favor alkyne hydrogenation. The table below summarizes the results for the hydrogenation of benzonitrile using different catalysts, providing a reference for potential outcomes with this compound as a substrate.
Table 2: Catalytic Hydrogenation of Benzonitrile This table shows representative data for the hydrogenation of benzonitrile, a reaction that the nitrile moiety of this compound could undergo.
| Catalyst | Product(s) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| 5 wt% Pd/C | Benzylamine, Toluene (B28343) | >99 | Varies with conditions | researchgate.net |
| 1 wt% Pd/Al₂O₃ | Benzylamine | ~90 | High for benzylamine | researchgate.net |
| RuCl₃-TPPTS | Benzylamine | >99 | >99.5 for benzylamine | researchgate.net |
| Iron(III) Complex | Benzylamine | 90 | High | lookchem.com |
Exploration as a Direct Organocatalyst
While less common, the structural features of this compound might allow it to function as a direct organocatalyst. The secondary amine could potentially participate in enamine or iminium ion catalysis, similar to well-established organocatalytic systems. The presence of the electron-withdrawing benzonitrile and the ethynylphenyl group could modulate the basicity and nucleophilicity of the amine, potentially influencing its catalytic activity and selectivity in reactions such as aldol (B89426) or Michael additions. Further research would be necessary to explore this underexplored potential.
Derivatization for Probe and Sensor Development
The development of chemical probes and sensors is a rapidly growing field of chemical biology and materials science. nih.gov The unique structure of this compound makes it an attractive starting point for the synthesis of novel probes and sensors. The terminal ethynyl group is particularly useful as it can be readily modified using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorophores, biotin (B1667282) tags, or other reporter groups. researchgate.net
The aniline and benzonitrile components can contribute to the intrinsic photophysical properties of the molecule or its derivatives. For example, the derivatization of aniline compounds has been shown to produce polymers with high sensitivity to moisture and ammonia (B1221849), suggesting applications in chemical sensing. mdpi.com Furthermore, the interaction of the nitrile or amine groups with specific analytes could lead to changes in fluorescence or other spectroscopic signals, forming the basis of a sensing mechanism. The synthesis of derivatives with enhanced fluorescence or specific binding affinities could lead to the development of targeted probes for biological imaging or environmental monitoring.
Future Perspectives and Emerging Research Avenues for 2 3 Ethynylanilino Methyl Benzonitrile
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is poised to accelerate the exploration of 2-[(3-Ethynylanilino)methyl]benzonitrile's chemical landscape. Computational modeling can provide invaluable insights into its reactivity, electronic properties, and potential applications, thereby guiding and refining experimental investigations.
Predictive Modeling of Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction mechanisms involving the ethynyl (B1212043), amino, and nitrile groups. article4pub.com For instance, computational studies can elucidate the transition states and reaction energetics of cycloaddition reactions at the ethynyl group, electrophilic aromatic substitution on the aniline (B41778) ring, and transformations of the benzonitrile (B105546) moiety. A kinetic model could be developed to describe reactions such as the nitrosation of the aniline derivative. acs.org This predictive power allows for the rational design of experiments, saving time and resources by prioritizing reactions with favorable thermodynamics and kinetics.
In Silico Screening for Biological Activity: The structural features of this compound, particularly the aniline and benzonitrile groups, are present in many biologically active molecules. nbinno.com Computational docking studies can be used to screen this compound and its potential derivatives against a wide range of biological targets, such as protein kinases, to identify potential therapeutic applications. This virtual screening approach can rapidly identify promising candidates for further experimental validation.
Data-Driven Discovery: The integration of machine learning and artificial intelligence with experimental data can uncover hidden structure-property relationships. By building a database of experimental results for reactions involving this compound and related compounds, predictive models can be trained to forecast the outcomes of new reactions and identify optimal reaction conditions.
| Computational Approach | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and energetics. article4pub.com | Prediction of feasible reaction pathways and product distributions. |
| Molecular Docking | Screening against biological targets. | Identification of potential therapeutic applications. |
| Kinetic Modeling | Describing reaction rates under various conditions. acs.org | Optimization of synthetic procedures. |
| Machine Learning | Analyzing experimental data to identify trends. | Accelerated discovery of new reactions and materials. |
High-Throughput Synthesis and Screening for Novel Transformations
High-throughput experimentation (HTE) offers a powerful platform for rapidly exploring the chemical reactivity of this compound and discovering novel transformations. By automating the synthesis and screening processes, a vast chemical space can be investigated in a fraction of the time required by traditional methods.
Combinatorial Synthesis of Derivatives: The aniline and ethynyl functionalities of the molecule serve as excellent handles for combinatorial synthesis. The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to generate a library of N-substituted derivatives. The terminal alkyne is amenable to a wide range of reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and hydrofunctionalization reactions. Utilizing robotic liquid handlers and parallel reactors, hundreds or even thousands of derivatives can be synthesized and purified with minimal manual intervention.
Rapid Screening for Catalytic Activity and Material Properties: Once a library of derivatives is generated, high-throughput screening techniques can be employed to identify compounds with desired properties. For example, the derivatives could be screened for their potential as kinase inhibitors, a class of drugs where the aniline scaffold is prevalent. nih.govnih.gov Furthermore, the fluorescence or electrochemical properties of the synthesized compounds can be rapidly assessed using plate-based readers to identify candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors. chemimpex.com
| High-Throughput Technique | Application to this compound | Potential Discoveries |
| Parallel Synthesis | Generation of a diverse library of derivatives. | Novel compounds with unique structures and properties. |
| Automated Purification | Rapid purification of synthesized compounds. | Increased efficiency in library generation. |
| Plate-Based Screening Assays | Evaluation of biological activity (e.g., kinase inhibition). nih.govnih.gov | New drug leads and therapeutic candidates. |
| Spectroscopic and Electrochemical Screening | Assessment of photophysical and electronic properties. | Advanced materials for electronic and optical applications. |
Advanced Characterization of Dynamic Processes and Transient Intermediates
A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic techniques capable of monitoring reactions in real-time and identifying short-lived intermediates.
In Situ Spectroscopy for Mechanistic Elucidation: Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical transformation. digitellinc.comacs.org This allows for the direct observation of transient species and the elucidation of complex reaction pathways. For instance, in situ FTIR could be used to monitor the disappearance of the characteristic alkyne stretch and the appearance of new vibrational modes during a cycloaddition reaction.
Time-Resolved Spectroscopy for Ultrafast Processes: The photophysical properties of this compound and its derivatives, particularly those with extended conjugation, can be investigated using time-resolved spectroscopic techniques like transient absorption and fluorescence spectroscopy. These methods can probe the dynamics of excited states on femtosecond to microsecond timescales, providing insights into processes such as energy transfer and charge separation, which are crucial for applications in optoelectronics.
Characterization of Reactive Intermediates: The ethynyl group can be a precursor to reactive intermediates such as vinylidenes or metal acetylides. Advanced techniques like matrix isolation spectroscopy or mass spectrometry can be employed to trap and characterize these fleeting species, providing a more complete picture of the reaction mechanism.
| Characterization Technique | Information Gained | Relevance to this compound |
| In Situ FTIR/NMR Spectroscopy | Real-time monitoring of reaction progress and intermediates. digitellinc.comacs.org | Elucidation of reaction mechanisms and optimization of conditions. |
| Transient Absorption Spectroscopy | Dynamics of excited states. | Understanding photophysical properties for materials applications. |
| Mass Spectrometry | Identification of reaction products and intermediates. | Confirmation of reaction pathways and product structures. |
Interdisciplinary Research with Other Fields of Chemistry
The versatile chemical nature of this compound makes it a promising candidate for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and supramolecular chemistry.
Materials Science: The presence of the ethynyl and aniline groups suggests potential applications in the synthesis of novel polymers and functional materials. chemimpex.comtandfonline.com For example, polymerization of the ethynyl group could lead to conjugated polymers with interesting electronic and optical properties. The aniline moiety can be utilized to tune the solubility and processing characteristics of these materials. Furthermore, the benzonitrile group can influence the electronic properties of conjugated systems. nbinno.com
Medicinal Chemistry: The benzonitrile group is a common feature in many pharmaceutical compounds and can act as a bioisostere for other functional groups, modulate physicochemical properties, and enhance binding affinity to biological targets. researchgate.net The aniline scaffold is also a well-established pharmacophore, particularly in the development of kinase inhibitors. nih.gov The unique combination of these groups in this compound makes it an attractive starting point for the design and synthesis of new therapeutic agents.
Supramolecular Chemistry: The nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to supramolecular assembly. This opens up possibilities for using this compound as a building block for the construction of complex, self-assembled architectures with potential applications in sensing, catalysis, and drug delivery.
Chemical Biology: The ethynyl group can be used as a "chemical handle" for bioconjugation reactions, allowing the molecule to be attached to biomolecules such as proteins or nucleic acids. This could enable the development of chemical probes to study biological processes or targeted drug delivery systems.
| Field of Chemistry | Potential Application of this compound | Key Structural Features Utilized |
| Materials Science | Synthesis of conjugated polymers and functional materials. chemimpex.comtandfonline.com | Ethynyl, Aniline, Benzonitrile |
| Medicinal Chemistry | Development of new therapeutic agents, such as kinase inhibitors. nih.govresearchgate.net | Aniline, Benzonitrile |
| Supramolecular Chemistry | Construction of self-assembled architectures. | Benzonitrile |
| Chemical Biology | Bioconjugation and development of chemical probes. | Ethynyl |
Q & A
Basic: What are the recommended synthetic routes for 2-[(3-Ethynylanilino)methyl]benzonitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. A validated method involves reacting 2-cyanobenzyl bromide with 3-ethynylaniline under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF, using triethylamine as a base to neutralize HBr byproducts . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) may enhance reaction efficiency and yield, as demonstrated for analogous benzonitrile derivatives . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1.2:1 molar ratio of 3-ethynylaniline to 2-cyanobenzyl bromide) to minimize side products.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methylene bridge (–CH₂–) between the benzonitrile and ethynylaniline moieties. The ethynyl (–C≡CH) proton appears as a singlet near δ 2.9–3.1 ppm, while the nitrile (–C≡N) group is confirmed via IR absorption at ~2220–2240 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 261.10 for C₁₆H₁₂N₂).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects residual solvents or unreacted precursors .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model the compound’s electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict nucleophilic sites (e.g., ethynyl group) and electrophilic regions (e.g., nitrile carbon) . Exact exchange functionals, such as those in the B3LYP framework, improve accuracy for systems with conjugated π-electrons, as shown in thermochemical studies . Software like Gaussian or ORCA facilitates these calculations, with solvent effects (e.g., PCM model for DMSO) refining reactivity predictions.
Advanced: What strategies are employed to resolve contradictory data regarding the biological activity of benzonitrile derivatives in different assay systems?
Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from assay conditions (pH, temperature) or target specificity. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed DPP-4 enzyme concentration for inhibition studies) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethynyl vs. alkyl groups) across derivatives to identify critical functional groups .
- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities observed in enzymatic assays .
Advanced: How can molecular docking and dynamics simulations elucidate the binding mechanism of this compound to biological targets?
Methodological Answer:
- Docking (AutoDock Vina, Schrödinger) : Predict binding poses by sampling conformational space of the compound within a target’s active site (e.g., DPP-4 or kinase domains). The ethynyl group may engage in π-π stacking with aromatic residues (e.g., Tyr547 in DPP-4) .
- MD Simulations (GROMACS, AMBER) : Run 50–100 ns trajectories to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to confirm binding mode persistence .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions (van der Waals, electrostatic) .
Basic: What safety precautions and handling protocols are recommended for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., cyanide-containing byproducts).
- Storage : In airtight containers under inert gas (argon) at –20°C to prevent degradation.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
